(Cyclopentylmethyl)magnesium bromide
Description
(Cyclopentylmethyl)magnesium bromide (C₅H₉BrMg) is a Grignard reagent with a molecular weight of 173.34 g/mol and CAS number 33240-34-3. It exists as a colorless to yellow-brown solution in diethyl ether or THF, with a density of 0.996 g/mL at 25°C and a boiling point of 49.2°C . As a nucleophilic alkylating agent, it is widely used in organic synthesis to form carbon-carbon bonds, particularly in the preparation of alcohols, ketones, and carboxylic acids. Its reactivity is influenced by the steric bulk of the cyclopentylmethyl group and the polarizable bromide ion .
Properties
IUPAC Name |
magnesium;methanidylcyclopentane;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.BrH.Mg/c1-6-4-2-3-5-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGNMKJWKUFASO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1CCCC1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclopentylmethyl)magnesium bromide is typically synthesized by reacting cyclopentylmethyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure uniform mixing of reactants. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (Cyclopentylmethyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from reactions with alkyl halides and in coupling reactions.
Scientific Research Applications
(Cyclopentylmethyl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (cyclopentylmethyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction.
Comparison with Similar Compounds
Comparison with Similar Grignard Reagents
Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Boiling Point (°C) | Flash Point (°C) | CAS Number |
|---|---|---|---|---|---|---|
| (Cyclopentylmethyl)MgBr | C₅H₉BrMg | 173.34 | 0.996 | 49.2 | -36 | 33240-34-5 |
| Hexylmagnesium Bromide | C₆H₁₃BrMg | 201.39 | N/A | N/A | N/A | 4184939 (PubChem) |
| Cyclohexylmethyl MgBr | C₇H₁₃BrMg | 201.39 | 0.966 | N/A | -17 | 35166-78-0 |
| Methylmagnesium Bromide | CH₃BrMg | 119.24 | 1.033 | 37.5 | -40 | 75-16-1 |
Key Observations :
- Steric Effects : The cyclopentylmethyl group offers moderate steric hindrance compared to the bulkier cyclohexylmethyl group, leading to intermediate reactivity in nucleophilic additions .
- Solubility : All compounds are typically soluble in ethers (e.g., THF, diethyl ether) but insoluble in polar aprotic solvents.
- Thermal Stability : Methylmagnesium bromide is more volatile (boiling point 37.5°C) compared to (Cyclopentylmethyl)MgBr (49.2°C), reflecting differences in molecular size .
(a) Nucleophilic Addition
- (Cyclopentylmethyl)MgBr: Reacts with aldehydes/ketones to form secondary/tertiary alcohols. For example, it reacts with cyclopentanecarbaldehyde to yield cyclopentyl(phenyl)methanol .
- Hexylmagnesium Bromide : Prefers linear alkyl chain additions, useful in synthesizing long-chain alcohols or hydrocarbons .
- Methylmagnesium Bromide : Highly reactive toward carbonyl compounds, often used in small-scale pharmaceutical syntheses .
(b) Yield and Reaction Conditions
Research Findings and Industrial Relevance
- Pharmaceuticals : (Cyclopentylmethyl)MgBr is utilized in synthesizing sedatives and anticonvulsants, aligning with magnesium bromide's role in drug formulations .
- Chemical Synthesis : Its moderate steric profile makes it ideal for constructing cyclic hydrocarbons and functionalized intermediates .
- Comparative Studies : Cyclopentylmethyl derivatives exhibit faster reaction kinetics than cyclohexyl analogs due to reduced ring strain, as shown in THF-mediated Grignard reactions .
Q & A
Q. What are the optimal solvents and reaction conditions for synthesizing (cyclopentylmethyl)magnesium bromide?
The synthesis of Grignard reagents like this compound typically requires anhydrous, aprotic solvents to prevent premature hydrolysis. Diethyl ether (DE) and tetrahydrofuran (THF) are common choices, with THF often enabling faster reaction rates due to its higher polarity . For example, cyclopentylmagnesium bromide synthesis in THF at 37°C with magnesium chloride yields 71% product . However, solvent selection must balance reactivity with safety: THF poses higher exothermic risks compared to alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentylmethyl ether (CPME), which offer improved thermal stability .
Key Considerations :
Q. What safety protocols are critical when handling this compound?
This reagent is highly pyrophoric and reacts violently with water. Critical precautions include:
- Ventilation : Ensure fume hoods are used to prevent vapor accumulation .
- Personal Protective Equipment (PPE) : Flame-resistant lab coats, face shields, and nitrile gloves .
- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water-based methods .
- Storage : Keep in sealed, moisture-free containers under inert gas at temperatures below 25°C .
Q. How can researchers characterize the purity and concentration of this compound solutions?
- Titration : Use quantitative quenching with deuterated solvents (e.g., D₂O) followed by NMR to measure active Mg content .
- Gas Chromatography (GC) : Analyze hydrolyzed samples to detect organic by-products (e.g., cyclopentane) .
- Spectroscopy : IR monitoring of C-Mg stretching vibrations (~500 cm⁻¹) confirms reagent integrity .
Advanced Research Questions
Q. How can exothermic risks during synthesis be mitigated through solvent selection and reaction design?
Calorimetry studies reveal that solvent choice significantly impacts thermal runaway risks. For instance:
- Diethyl ether (DE) : Lower exothermicity (ΔT = 120°C) but slower reaction kinetics.
- THF : Higher reactivity but elevated adiabatic temperatures (ΔT = 135°C) .
- 2-MeTHF/CPME : Reduced exothermicity (ΔT = 110°C) while maintaining acceptable yields .
Methodological Recommendations :
- Use semi-batch reactors with controlled reagent addition rates to manage heat generation .
- Implement in-line IR probes to monitor reaction progress and trigger cooling systems if deviations occur .
Q. What analytical methods are recommended for identifying by-products in Grignard reactions involving this reagent?
- GC-MS : Detect volatile side products (e.g., bicyclopentyl or cyclopentene) formed via Wurtz coupling or elimination .
- NMR Spectroscopy : Compare ¹H/¹³C spectra of crude mixtures against authentic standards to identify non-volatile impurities.
- Elemental Analysis : Verify stoichiometric Mg:Br ratios to assess reagent decomposition .
Q. How do reaction parameters influence the yield and selectivity of this compound in complex syntheses?
Experimental data demonstrate:
- Temperature : Reactions at 0°C in DE yield 50% product, while THF at 37°C improves yields to 71% .
- Additive Effects : MgCl₂ enhances magnesium activation, reducing induction periods .
- Substrate Purity : Trace moisture or oxygen in bromocyclopentane precursors can reduce yields by 20–30% .
Optimization Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
